molecular formula C9H15BrO B14672331 2-(4-Bromobutyl)cyclopentan-1-one CAS No. 51584-58-8

2-(4-Bromobutyl)cyclopentan-1-one

Cat. No.: B14672331
CAS No.: 51584-58-8
M. Wt: 219.12 g/mol
InChI Key: HMAVNXGXALBQDB-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 4-bromobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone and heated to facilitate the formation of the desired product . The general reaction scheme is as follows:

Cyclopentanone+1,4-DibromobutaneK2CO3,AcetoneThis compound\text{Cyclopentanone} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} Cyclopentanone+1,4-DibromobutaneK2​CO3​,Acetone​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)cyclopentan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

Major Products Formed

    Substitution: Formation of substituted cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Oxidation: Formation of cyclopentanone carboxylic acids or other oxidized products.

Scientific Research Applications

2-(4-Bromobutyl)cyclopentan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)cyclopentan-1-one involves its interaction with various molecular targets and pathways. The bromobutyl group can participate in nucleophilic substitution reactions, while the cyclopentanone ring can undergo various transformations. These interactions can lead to the formation of new compounds with potential biological or chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound with a simple cyclopentanone ring.

    2-(4-Bromobutyl)cyclohexan-1-one: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.

    4-Bromobutylbenzene: A compound with a benzene ring substituted with a 4-bromobutyl group.

Uniqueness

2-(4-Bromobutyl)cyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a 4-bromobutyl group

Properties

CAS No.

51584-58-8

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-(4-bromobutyl)cyclopentan-1-one

InChI

InChI=1S/C9H15BrO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-7H2

InChI Key

HMAVNXGXALBQDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCCBr

Origin of Product

United States

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